molecular formula C23H25N3O2 B2557577 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide CAS No. 612047-93-5

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide

Cat. No.: B2557577
CAS No.: 612047-93-5
M. Wt: 375.472
InChI Key: BKXZZDSIBKMCGU-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide (CAS RN 314076-12-5) is a carbazole-based hydrazide derivative. Its structure comprises a carbazole core (a tricyclic aromatic system) linked via a propanehydrazide chain to a 2-methoxybenzylidene moiety. The carbazole group is known for its electron-rich aromatic system, which facilitates π-π stacking and hydrophobic interactions, while the hydrazide and methoxy groups contribute to hydrogen bonding and solubility modulation .

The IUPAC name, 3-(9H-carbazol-9-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide, reflects its stereochemistry (E-configuration at the hydrazone bond) and substitution pattern.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-22-13-7-2-8-17(22)16-24-25-23(27)14-15-26-20-11-5-3-9-18(20)19-10-4-6-12-21(19)26/h2-3,5,7-9,11,13,16H,4,6,10,12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXZZDSIBKMCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612047-93-5
Record name N'-(2-METHOXYBENZYLIDENE)3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide typically involves the following steps:

    Formation of Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazide Formation: The carbazole intermediate is then reacted with a hydrazine derivative to form the corresponding hydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde to form the desired compound. This reaction is typically conducted under mild acidic conditions, such as using acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or carbazole moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N’-(2-methoxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS RN) Substituent on Benzylidene/Hydrazide Moiety Molecular Weight Key Structural Differences Potential Impact on Properties
Target Compound (314076-12-5) 2-Methoxybenzylidene 405.45 g/mol Reference compound Moderate lipophilicity, H-bond acceptor (methoxy)
3-(9H-Carbazol-9-yl)-N′-(4-chlorobenzylidene)propanehydrazide (MFCD02086992) 4-Chlorobenzylidene 394.88 g/mol Chlorine (electron-withdrawing) vs. methoxy Increased polarity, potential enhanced halogen bonding
3-(9H-Carbazol-9-yl)-N′-(2-hydroxy-1-naphthylmethylene)propanehydrazide (MFCD01027855) 2-Hydroxy-1-naphthyl 435.50 g/mol Bulkier naphthyl group, hydroxyl substituent Enhanced H-bond donation, reduced solubility due to bulk
3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-(2-methylindol-3-ylmethylene)propanehydrazide (518020-04-7) 3,6-Diiodocarbazole, 2-methylindolyl 646.11 g/mol Iodine substituents, indole group High lipophilicity, potential for radioimaging or heavy-atom effects
N'-(3-Pyridinylmethylene)propanohydrazide (452089-92-8) 3-Pyridinylmethylene 346.4 g/mol Pyridine ring (basic nitrogen) vs. methoxy Improved aqueous solubility, potential for metal coordination
Key Observations:
  • Electronic Effects : The 2-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-chloro substituent in . This difference influences charge distribution and reactivity.
  • Lipophilicity : Diiodo substitution in drastically increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but limit solubility .
  • Solubility : The pyridinyl group in introduces a basic nitrogen, likely improving solubility in acidic environments compared to the methoxy analog .

Biological Activity

The compound 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-methoxybenzylidene)propanehydrazide is a derivative of carbazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of approximately 376.46 g/mol. The structure features a carbazole backbone, which is associated with various pharmacological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have shown activity against both bacterial and fungal strains. The compound has been evaluated for its antimicrobial efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. In vitro studies demonstrated zones of inhibition ranging from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL, suggesting potent antimicrobial effects .

Antitumor Activity

The antitumor potential of carbazole derivatives has been extensively studied. Compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including ovarian (PA1) and prostate (PC3, DU145) cancer cells. In particular, N-substituted derivatives have shown IC50 values in the nanomolar range (46–75 nM), indicating strong antiproliferative activity .

Neuroprotective Effects

Neuroprotection is another area where carbazole derivatives have demonstrated promise. Studies have shown that certain N-substituted carbazoles can protect neuronal cells from oxidative stress and excitotoxicity. For example, compounds with bulky substituents at the nitrogen position exhibited significant neuroprotective activity at low concentrations (as low as 3 µM), likely due to their antioxidative properties .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some carbazole derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Antioxidative Mechanisms : The presence of functional groups enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Interaction with Cellular Signaling Pathways : Compounds may modulate signaling pathways such as STAT3 and NF-kB, which are critical in cancer progression and inflammation .

Case Studies

  • Antimicrobial Study : A study on various N-substituted carbazoles revealed that modifications at the nitrogen position significantly enhanced antimicrobial activity against multiple strains. The most effective compounds showed a broad spectrum of activity with minimal cytotoxicity towards human cells.
  • Antitumor Evaluation : In vivo studies using murine models demonstrated that treatment with the compound led to a reduction in tumor size and improved survival rates compared to control groups. The mechanism involved apoptosis induction in cancer cells.

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